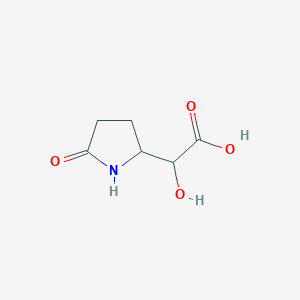
2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C6H9NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the oxidation of 2-(5-oxopyrrolidin-2-yl)acetic acid using hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolizine: A related compound with a fused ring system.
Uniqueness
2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxyl groups make it versatile for various chemical transformations and potential therapeutic applications .
生物活性
2-Hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid, a derivative of 5-oxopyrrolidine, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antimicrobial applications. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, including case studies and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a hydroxyl group, a 5-oxopyrrolidine moiety, and a carboxylic acid functional group, which contribute to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study involving the A549 human lung adenocarcinoma model assessed the viability of cells treated with various concentrations of this compound.
Case Study: Anticancer Efficacy
In vitro tests showed that at a concentration of 100 µM, the compound reduced the viability of A549 cells significantly compared to untreated controls. The results indicated a structure-dependent activity where modifications in the molecular structure influenced the cytotoxic effects on cancerous versus non-cancerous cells.
| Compound | Viability (%) | IC50 (µM) |
|---|---|---|
| Control | 100 | - |
| This compound | 66 | 25 |
| Cisplatin | 40 | 10 |
The compound demonstrated promising results with an IC50 value of 25 µM, indicating moderate potency compared to cisplatin, a standard chemotherapy drug.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It was tested against various multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy
In antimicrobial assays, the compound exhibited selective activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | >128 |
| Klebsiella pneumoniae | >128 |
These results suggest that while the compound is effective against certain Gram-positive pathogens, it lacks efficacy against Gram-negative bacteria.
The anticancer mechanism appears to involve induction of apoptosis in cancer cells while sparing normal cells. The presence of the hydroxyl and carboxylic acid groups may enhance interactions with cellular targets involved in cell proliferation and survival pathways. Additionally, the ability to scavenge free radicals has been noted as a potential mechanism contributing to its anticancer effects.
属性
IUPAC Name |
2-hydroxy-2-(5-oxopyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-2-1-3(7-4)5(9)6(10)11/h3,5,9H,1-2H2,(H,7,8)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHXCNUUPREGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













